Home > Products > Screening Compounds P40602 > 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
4-Chloro-2-methylpyrido[3,2-d]pyrimidine - 56128-29-1

4-Chloro-2-methylpyrido[3,2-d]pyrimidine

Catalog Number: EVT-3281480
CAS Number: 56128-29-1
Molecular Formula: C8H6ClN3
Molecular Weight: 179.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2,4-Diamino-6-substituted pyrido[3,2-d]pyrimidines

Compound Description: This series of compounds represents a significant portion of the discussed research, particularly as dihydrofolate reductase (DHFR) inhibitors targeting Pneumocystis carinii, Toxoplasma gondii, and rat liver DHFR. [] These compounds are analogs of piritrexim, a known DHFR inhibitor. Various substitutions at the 6-position were explored to understand their impact on potency and selectivity against the target enzymes. []

2,4-Diamino-6-(N-methyl-3',4'-dimethoxyanilino)pyrido[3, 2-d]pyrimidine (21)

Compound Description: This compound exhibited the highest potency against pcDHFR among the tested analogues, with an IC50 value of 0.0023 x 10-6 M. [] It also demonstrated potent activity against tgDHFR. []

2,4-Diamino-6-[(3',4'-dimethoxyphenyl)thio]pyrido[3,2-d]pyrimidine (4)

Compound Description: This compound showed good potency against tgDHFR with an IC50 value in the 10-7-10-8 M range and a selectivity ratio of 3.97 for tgDHFR over rat liver DHFR. []

2,4-Diamino-6-[(2'-methoxyphenyl)sulfonyl]pyrido[3,2-d]pyrimidine (7)

Compound Description: This compound exhibited a good selectivity ratio of 6.67 for tgDHFR compared to rat liver DHFR, coupled with good potency in the 10-7-10-8 M range. []

2,4-Diamino-6-(2',5'-dimethoxyanilino)pyrido[3,2-d]pyrimidine (14)

Compound Description: This analogue demonstrated a favorable balance of potency and selectivity for tgDHFR, with an IC50 value in the 10-7-10-8 M range and a selectivity ratio of 4.93 compared to the rat liver enzyme. []

2,4-Diamino-6-[(3',4',5'-trimethoxy-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (7)

Compound Description: This compound emerged as a potent inhibitor of T. gondii DHFR (IC50 = 0.0047 μM), displaying greater selectivity compared to trimetrexate and piritrexim. [] It showed significantly higher potency than trimethoprim. []

2,4-Diamino-6-[(3',4'-dichloro-N-methylanilino)methyl]pyrido[3,2-d]pyrimidine (10)

Compound Description: This compound exhibited potent inhibitory activity against P. carinii DHFR (IC50 = 0.022 μM), demonstrating comparable potency to trimetrexate and piritrexim while displaying superior selectivity for the P. carinii enzyme over rat liver DHFR. []

4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides

Compound Description: These compounds act as irreversible epidermal growth factor receptor (EGFR) inhibitors. [] They were designed to improve solubility and enhance activity against EGFR and erbB2. [] These compounds demonstrated potent irreversible inhibition of EGFR in enzymatic assays. []

2-aryl-4-morpholinopyrido[3',2':4,5]furo[3,2-d]pyrimidine

Compound Description: This group of compounds are identified as PI3 kinase p110α inhibitors, specifically derivative 10e, which exhibits significantly increased potency compared to the initial compound 2a. [] This derivative also demonstrates potent inhibitory activity against p110β. [] Furthermore, 10e displayed antiproliferative effects across various cancer cell lines, including those resistant to multiple drugs. []

Pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors

Compound Description: These compounds were developed as dual inhibitors targeting both human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) kinases. [] These compounds were designed to interact with the back pocket of HER2/EGFR proteins, aiming for increased potency and selectivity. []

Classification

This compound is classified under:

  • Chemical Family: Heterocyclic compounds
  • Substituents: Chlorine and methyl groups
  • IUPAC Name: 4-Chloro-2-methylpyrido[3,2-d]pyrimidine
Synthesis Analysis

The synthesis of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine typically involves cyclization reactions of appropriate precursors. One common method includes:

  1. Starting Materials: The synthesis may begin with 2-amino-3-chloropyridine and ethyl acetoacetate.
  2. Reagents: A base (such as sodium ethoxide) is often used to facilitate the cyclization.
  3. Reaction Conditions: The reaction is typically conducted under reflux conditions for several hours to ensure complete conversion of starting materials into the desired product.

Synthetic Route Example

A detailed synthetic route may involve:

  • Step 1: Reacting 2-amino-3-chloropyridine with ethyl acetoacetate.
  • Step 2: Cyclization occurs, leading to the formation of the pyrido-pyrimidine structure.
  • Step 3: Chlorination steps may be performed to introduce the chlorine atom at the appropriate position.
Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine can be described as follows:

  • Molecular Formula: C_8H_7ClN_2
  • Molecular Weight: Approximately 168.6 g/mol
  • Structural Features:
    • A pyridine ring fused with a pyrimidine ring.
    • A chlorine atom located at the 4-position.
    • A methyl group at the 2-position.

Structural Data

Crystallographic studies may provide insights into bond lengths and angles, which are crucial for understanding reactivity and interactions with biological targets. Such data typically reveal:

  • Bond lengths between carbon atoms in the rings.
  • Angles formed by adjacent atoms, which influence molecular geometry.
Chemical Reactions Analysis

4-Chloro-2-methylpyrido[3,2-d]pyrimidine participates in various chemical reactions:

Types of Reactions

  1. Substitution Reactions: The chlorine atom can be replaced by nucleophiles such as amines or thiols under specific conditions.
  2. Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to form different derivatives.

Common Reagents and Conditions

  • For Nucleophilic Substitution, reagents like amines or thiols are used in polar aprotic solvents.
  • For Oxidation, agents like potassium permanganate or hydrogen peroxide may be employed under acidic or basic conditions.
  • For Reduction, sodium borohydride or lithium aluminum hydride are typical reducing agents used in anhydrous environments .
Mechanism of Action

The mechanism of action for 4-Chloro-2-methylpyrido[3,2-d]pyrimidine primarily involves its interaction with various biological targets:

Target Interactions

This compound has been shown to interact with several protein kinases, including:

  • Tyrosine kinases (e.g., BCR-ABL)
  • Phosphatidylinositol-3 kinase
  • Cyclin-dependent kinases

Mode of Action

The interaction mechanism often involves ligand-induced dimerization or oligomerization, leading to activation or inhibition of downstream signaling pathways that affect cell proliferation and survival .

Pharmacokinetics

The pharmacokinetic profile indicates that this compound exhibits moderate lipophilicity, influencing its absorption and distribution within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically appears as a solid crystalline compound.
  2. Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but less soluble in water.

Chemical Properties

Applications

4-Chloro-2-methylpyrido[3,2-d]pyrimidine has significant applications in medicinal chemistry:

  1. Antitumor Activity: It has been explored as a potential therapeutic agent against various cancers due to its ability to inhibit specific protein kinases involved in tumor growth.
  2. Drug Development: This compound serves as a scaffold for developing new inhibitors targeting diseases related to aberrant kinase activity.
  3. Research Applications: Used in biochemical studies to elucidate signaling pathways affected by kinase inhibition.
Introduction to Pyridopyrimidine Scaffolds in Medicinal Chemistry

Structural Classification and Isomeric Diversity of Pyridopyrimidines

Pyridopyrimidines represent a privileged class of nitrogen-containing fused heterocycles formed by the covalent fusion of pyridine and pyrimidine rings. The orientation of the nitrogen atoms within the ring system defines four distinct structural isomers: pyrido[2,3-d]pyrimidine, pyrido[3,2-d]pyrimidine, pyrido[3,4-d]pyrimidine, and pyrido[4,3-d]pyrimidine [3]. This isomerism critically influences electronic distribution, hydrogen bonding capacity, dipole moments, and overall three-dimensional shape. For example, the angular fusion in pyrido[3,2-d]pyrimidine creates a bent topology distinct from the linear arrangement in pyrido[2,3-d]pyrimidine. This structural diversity enables fine-tuning of molecular interactions with biological targets, particularly ATP-binding sites of kinases [9]. Table 1 summarizes the core structural features of these isomers:

Table 1: Isomeric Diversity of Pyridopyrimidines

IsomerNitrogen PositionsFusion BondRepresentative CAS Number
Pyrido[2,3-d]pyrimidine1,3,5,82a-3, 4-8a101900-98-5 [8]
Pyrido[3,2-d]pyrimidine1,3,5,73a-4, 8-2a56128-29-1 [1] [2]
Pyrido[3,4-d]pyrimidine1,3,5,64a-8, 3-42448416-98-4 [5]
Pyrido[4,3-d]pyrimidine1,3,6,84a-8, 8a-4Not in search results

Biological Significance of Pyrido[3,2-d]pyrimidine Core in Drug Discovery

The pyrido[3,2-d]pyrimidine scaffold serves as a bioisostere of naturally occurring purines (e.g., adenine), enabling competitive binding at ATP sites of diverse kinases [9]. Its rigid, planar structure provides an optimal platform for presenting substituents in three-dimensional space complementary to hydrophobic pockets and catalytic residues in enzyme active sites. This core exhibits pronounced affinity for kinases involved in oncogenesis (e.g., EGFR, VEGFR-2, CDK2, PIM-1) and metabolic regulation [7] [9] [10]. Notable examples include Piritrexim (a dihydrofolate reductase inhibitor) and advanced kinase inhibitors in clinical development. The scaffold’s versatility allows derivatization at multiple positions (C2, C4, C6, C7), enabling extensive structure-activity relationship (SAR) exploration to enhance potency and selectivity against specific cancer targets [3] [9].

Historical Development of Halogenated Pyridopyrimidine Derivatives

Halogenation, particularly chlorination, has been a pivotal strategy for modulating the reactivity and bioactivity of pyridopyrimidines since the 1960s. Key milestones include:

  • Early Synthesis (1960s-1980s): Initial routes focused on cyclocondensation reactions of halogenated precursors. Schelkunoff and Yakhontov pioneered methods using ortho-halo-substituted ketones/nitriles with diaminoheterocycles [3].
  • Piritrexim Era (1980s): The development of Piritrexim (a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine) demonstrated the therapeutic potential of halogenated analogues as antifolates and antiproliferative agents [9].
  • Regioselective Halogenation Advances (2000s): Methodologies evolved to enable regiocontrolled chlorination at specific positions. Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) allowed diversification of halogenated intermediates [3] [9].
  • Kinase Inhibitor Focus (2010s-Present): The 4-chloro-2-methylpyrido[3,2-d]pyrimidine scaffold (CAS 56128-29-1) emerged as a versatile precursor for synthesizing libraries targeting oncogenic kinases [1] [10].

Rationale for 4-Chloro-2-methyl Substitution Pattern in Kinase Inhibition

The 4-chloro-2-methylpyrido[3,2-d]pyrimidine core (C8H6ClN3, MW 179.61 g/mol) incorporates two strategic modifications optimizing kinase binding:

  • C4 Chlorine: Acts as a leaving group for nucleophilic substitution, enabling facile derivatization with amines, alcohols, or thiols. The chlorine atom engages in halogen bonding with kinase backbone carbonyls (e.g., C=O of hinge region residues) and enhances electron deficiency at adjacent positions, increasing electrophilicity for covalent interactions [4] [7].
  • C2 Methyl Group: Provides steric and electronic modulation. The methyl group’s hydrophobicity enhances affinity for hydrophobic subpockets adjacent to the ATP-binding cleft (e.g., the "gatekeeper" region). It also reduces the basicity of N3, potentially improving membrane permeability [9] [10].

Table 2: Physicochemical Profile of 4-Chloro-2-methylpyrido[3,2-d]pyrimidine

PropertyValueSignificance
Molecular FormulaC8H6ClN3Balanced hydrophobicity/hydrophilicity
Molecular Weight179.61 g/molOptimal for cell permeability
Storage Conditions2-8°C under inert gas (N₂ or Ar)Prevents hydrolysis/degradation [1]
Hazard Statements (GHS)H301, H311, H331Toxic if swallowed, skin contact, inhalation [2]
Key Synthetic RoutesCyclocondensation, Pd-catalyzed couplingEnables gram-scale synthesis [3] [9]

The synergistic effect of these substitutions creates a "ready-to-functionalize" scaffold with intrinsic affinity for kinase ATP pockets. Computational docking consistently shows the chloro group oriented toward solvent-exposed regions while the methyl group occupies a hydrophobic cleft, positioning additional C6/C7 substituents for optimal target engagement [7] [10]. This molecular architecture underpins its utility as a starting point for developing selective kinase inhibitors with enhanced potency and drug-like properties.

Properties

CAS Number

56128-29-1

Product Name

4-Chloro-2-methylpyrido[3,2-d]pyrimidine

IUPAC Name

4-chloro-2-methylpyrido[3,2-d]pyrimidine

Molecular Formula

C8H6ClN3

Molecular Weight

179.6 g/mol

InChI

InChI=1S/C8H6ClN3/c1-5-11-6-3-2-4-10-7(6)8(9)12-5/h2-4H,1H3

InChI Key

ODXNTVOPYNTGSF-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=N1)Cl)N=CC=C2

Canonical SMILES

CC1=NC2=C(C(=N1)Cl)N=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.